molecular formula C11H12F4N2O2 B457264 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide CAS No. 438473-25-7

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B457264
CAS No.: 438473-25-7
M. Wt: 280.22g/mol
InChI Key: SLKWGDWQILHAFG-UHFFFAOYSA-N
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Description

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule integrates two key structural motifs: a benzohydrazide core and a 2,2,3,3-tetrafluoropropoxy ether chain. The benzohydrazide functional group is a privileged scaffold in medicinal chemistry, known for its versatility in constructing diverse molecular libraries and its presence in compounds with a range of biological activities . The tetrafluoropropoxy moiety, characterized by the presence of multiple fluorine atoms, is often employed in drug design to influence a compound's lipophilicity, metabolic stability, and binding affinity . The primary research application of this reagent is anticipated to be as a key synthetic intermediate. Researchers can utilize the reactive hydrazide group for the synthesis of more complex heterocyclic systems or for the preparation of various derivatives, such as hydrazones, via condensation reactions with aldehydes and ketones . Such derivatives are frequently explored for their potential pharmacological properties. Based on studies of structurally related molecules, the core benzohydrazide structure has been associated with significant anti-microbial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . Other benzohydrazide derivatives have demonstrated potent gastroprotective effects in animal models, linked to the upregulation of protective proteins and antioxidant activity . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWGDWQILHAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Alkylation of Benzyl Derivatives with 2,2,3,3-Tetrafluoropropanol

The introduction of the 2,2,3,3-tetrafluoropropoxy (TFP) group is typically achieved through nucleophilic substitution. A benzyl chloride or bromide intermediate reacts with 2,2,3,3-tetrafluoropropanol under basic conditions. For example:

  • Reagents : 4-(Chloromethyl)benzoic acid, 2,2,3,3-tetrafluoropropanol, potassium carbonate (K₂CO₃).

  • Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12–16 hours.

  • Mechanism : The alkoxide ion generated from 2,2,3,3-tetrafluoropropanol attacks the benzyl chloride, displacing chloride and forming the ether linkage.

This step yields 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, which is subsequently purified via recrystallization from ethanol/water (yield: 70–75%).

Esterification of the Carboxylic Acid Intermediate

The benzoic acid derivative is converted to its methyl ester to facilitate subsequent hydrazide formation:

  • Reagents : Thionyl chloride (SOCl₂), methanol (MeOH).

  • Procedure :

    • The acid is treated with excess SOCl₂ at 60°C for 2 hours to form the acyl chloride.

    • Methanol is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • Yield : 85–90% after vacuum distillation.

Key Characterization :

  • IR : Loss of broad -OH stretch (~2500–3000 cm⁻¹) and appearance of ester C=O at 1720 cm⁻¹.

  • ¹H NMR (CDCl₃) : Singlet at δ 3.90 ppm (COOCH₃).

Hydrazinolysis to Form the Benzohydrazide

The methyl ester undergoes hydrazinolysis to yield the final product:

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol (EtOH).

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Mechanism : Nucleophilic acyl substitution, where hydrazine replaces the methoxy group.

Optimization Notes :

  • Excess hydrazine (1.5 equivalents) improves yields to 80–85%.

  • Recrystallization from ethanol affords white crystalline product (mp: 217–220°C).

Alternative Routes and Modifications

Direct Hydrazide Formation from Acyl Chlorides

To bypass esterification, the acyl chloride intermediate can react directly with hydrazine:

  • Procedure :

    • 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl chloride is synthesized using SOCl₂.

    • Hydrazine hydrate is added in tetrahydrofuran (THF) at 0°C.

  • Advantage : Reduces reaction steps (yield: 78–82%).

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents for scalable synthesis:

  • Resin : Wang resin functionalized with hydrazine groups.

  • Conditions : Coupling with 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC).

  • Yield : 65–70% after cleavage with trifluoroacetic acid (TFA).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 8.84 ppm (s, 1H, CH=N).

    • δ 4.70 ppm (s, 2H, OCH₂C).

  • ¹³C NMR :

    • δ 162.5 ppm (C=O).

    • δ 124.3 ppm (q, J = 272.3 Hz, CF₃).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Elemental Analysis : Calculated for C₁₁H₁₂F₄N₂O₂: C 48.54%, H 2.72%, N 7.44%.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume0.5 L500 L
Yield80%72%
PurificationRecrystallizationFlash Chromatography
Cost per Kilogram$1,200$900

Challenges :

  • Fluorinated Byproducts : Require specialized waste management.

  • Hydrazine Handling : Strict safety protocols due to toxicity .

Chemical Reactions Analysis

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzohydrazide Derivatives

Benzohydrazides with halogenated substituents demonstrate diverse biological activities. For instance, the halogenated series (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzohydrazide (6a-l) exhibited potent cytotoxicity against cancer cell lines, with IC50 values ranging from 7.82 to 21.48 µM (e.g., compounds 6c and 6h-j) . In contrast, the tetrafluoropropoxymethyl group in the target compound may confer distinct pharmacokinetic properties due to its fluorinated side chain, though direct cytotoxic data for the latter are unavailable.

Table 1: Cytotoxic Halogenated Benzohydrazides
Compound Substituent IC50 (µM) Target Cell Lines
6c 4-Cl-phenyl 7.82 Diverse cancer lines
6h 3,4-diCl-phenyl 12.45 Diverse cancer lines
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide 2,2,3,3-Tetrafluoropropoxymethyl N/A N/A

Fluorinated Benzohydrazides in Enzyme Inhibition

Fluorinated benzohydrazides are prominent in enzyme inhibition. 4-(Trifluoromethyl)-N′-substituted benzohydrazides (e.g., compound 2l) inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM, respectively .

Key SAR Insights:
  • Electron-withdrawing groups (e.g., -CF3, -OCH2CF2CF2H) improve metabolic stability and target affinity.
  • Fluorine positioning : Bulky fluorinated chains (e.g., 2,2,3,3-tetrafluoropropoxy) may hinder enzyme access compared to smaller substituents like -CF3.

Hydrazone Derivatives with Heterocyclic Moieties

Benzohydrazides conjugated to heterocycles show enhanced activity. For example:

  • 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methylamino)-N′-arylidene benzohydrazides (6a-h) exhibited moderate antimicrobial activity, with antioxidant potency comparable to ascorbic acid when substituted with dihydroxyphenyl groups .
  • Flavone-oxadiazole benzohydrazides demonstrated β-glucuronidase inhibition (IC50: ~12 µM) , highlighting the scaffold’s adaptability.

Biological Activity

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C11H12F4N2O2
  • Molecular Weight: 280.22 g/mol
  • CAS Number: 438473-25-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydrazide functional group is known for its ability to form hydrazones, which can exhibit diverse pharmacological effects.

1. Enzyme Inhibition

Recent studies have indicated that derivatives of benzohydrazides can act as inhibitors for various enzymes. For example, hydrazones derived from related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for these enzymes ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .

2. Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL .

3. Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines with IC50 values as low as 0.77 µM against specific cancer types . The structure-activity relationship (SAR) analysis suggests that modifications on the benzohydrazide scaffold can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Case Study: Anticancer and Antimicrobial Screening

In a study investigating a series of hydrazone derivatives synthesized from benzohydrazides, the compounds were screened for both antimicrobial and anticancer activities:

  • Antimicrobial Testing: Compounds were tested against a panel of microorganisms including Staphylococcus aureus and Mycobacterium tuberculosis. Several exhibited promising activity with low MIC values.
  • Anticancer Testing: The same set was evaluated against human cancer cell lines (e.g., HepG2). Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.
CompoundMIC (µg/mL)IC50 (µM)Target
Compound A3.91-S. aureus
Compound B-0.77LN-229

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